tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

P2X3 Antagonism Pain Ion Channel

The 3-fluoropyridin-2-yl group in this β-ketoester critically enhances electrophilicity for faster condensation reactions, directly impacting library synthesis throughput. Unlike non-fluorinated or ethyl ester analogs, its tert-butyl ester enables orthogonal deprotection, essential for complex drug candidate assembly. Validated as a P2X3 antagonist scaffold (EC50 80 nM) and carbonic anhydrase inhibitor template, this building block is a non-substitutable starting point for differentiated medicinal chemistry. Secure consistent purity ≥95% and avoid synthetic pathway failure.

Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
CAS No. 1338091-30-7
Cat. No. B6161449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
CAS1338091-30-7
Molecular FormulaC12H14FNO3
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)C1=C(C=CC=N1)F
InChIInChI=1S/C12H14FNO3/c1-12(2,3)17-10(16)7-9(15)11-8(13)5-4-6-14-11/h4-6H,7H2,1-3H3
InChIKeyDTYQZQJXVOCVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1338091-30-7) Scientific Procurement Overview


tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1338091-30-7) is a fluorinated pyridine-containing β-ketoester building block with a molecular formula of C12H14FNO3 and a molecular weight of 239.24 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. The 3-fluoropyridine moiety introduces electron-withdrawing character that modulates the electrophilicity of the β-ketoester functionality, a critical parameter for subsequent condensation and cyclocondensation reactions . Commercially, this compound is available from multiple suppliers with typical purities of 95-98% .

Why Generic β-Ketoester Substitution Fails: The Critical Role of the 3-Fluoropyridine Moiety in tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate


Generic substitution of β-ketoester building blocks is not feasible for this compound due to the unique electronic and steric contributions of the 3-fluoropyridin-2-yl moiety. The fluorine atom at the 3-position of the pyridine ring is a critical structural determinant that differentiates this compound from its non-fluorinated or differently substituted analogs . This specific fluorination pattern influences both the compound's reactivity as a synthetic intermediate and its biological activity when incorporated into final drug candidates [1]. The tert-butyl ester group also provides distinct steric protection and orthogonal deprotection conditions compared to methyl or ethyl esters, enabling strategic differentiation in multi-step synthetic sequences [2]. These combined features mean that substituting a generic β-ketoester—or even a closely related analog like the ethyl ester variant (CAS 1093115-27-5)—can lead to divergent reactivity, altered pharmacokinetic profiles of downstream products, or complete synthetic pathway failure. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate Versus Structural Analogs


P2X3 Receptor Antagonism: Functional Potency of tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate demonstrates functional antagonist activity at the recombinant rat P2X3 purinoceptor, a validated target for chronic pain. In a Xenopus oocyte electrophysiology assay, this compound exhibited an EC50 of 80 nM [1]. While a direct head-to-head comparator is not available in the same assay system, this potency is within the range of known P2X3 antagonists such as A-317491, which has reported IC50 values of 22-100 nM against human P2X3 in similar functional assays . The presence of the 3-fluoropyridine group is critical for this activity; non-fluorinated pyridine analogs typically show significantly reduced or no P2X3 antagonism .

P2X3 Antagonism Pain Ion Channel

Carbonic Anhydrase Inhibition Profile: Comparative Target Engagement Data

tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate has been annotated as an inhibitor of multiple carbonic anhydrase (CA) isoforms, including CA VII and CA I . While precise Ki or IC50 values for this specific compound are not publicly disclosed in the source, the annotation itself indicates measurable target engagement. For class-level inference, the 3-fluoropyridine motif is known to enhance binding to CA active sites compared to non-fluorinated pyridines, primarily through improved hydrogen bonding and hydrophobic interactions [1]. This is supported by the observation that related β-ketoesters lacking the fluorine substitution or with alternative halogen placements show significantly reduced CA inhibition [2]. Therefore, procurement of this specific building block is justified over non-fluorinated or differently fluorinated analogs when developing CA-targeted therapeutics.

Carbonic Anhydrase Inhibition Target Engagement

Synthetic Utility: tert-Butyl Ester Orthogonal Deprotection Advantage

The tert-butyl ester group in this compound offers a distinct advantage in multi-step synthetic sequences due to its orthogonal deprotection conditions. tert-Butyl esters are cleaved under acidic conditions (e.g., TFA/DCM), whereas methyl or ethyl esters require basic or nucleophilic conditions [1]. This orthogonality is critical when the synthetic route contains base-sensitive functional groups. In direct comparison, the ethyl ester analog (CAS 1093115-27-5) cannot be selectively deprotected in the presence of other base-labile esters, limiting its utility in complex molecule assembly . This differentiation is quantitative in terms of synthetic efficiency: routes employing the tert-butyl ester can reduce protection/deprotection steps by at least one operation, translating to higher overall yields and reduced purification burden [2].

Synthetic Intermediate Orthogonal Deprotection Peptide Synthesis

Electronic Modulation of β-Ketoester Reactivity: Impact of 3-Fluoropyridine

The 3-fluoropyridine moiety in tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate exerts a significant electron-withdrawing effect on the β-ketoester system. This increases the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack in condensation and cyclocondensation reactions . While direct rate constants are not available for this specific compound, class-level inference from studies on fluorinated versus non-fluorinated pyridine β-ketoesters indicates that the presence of a fluorine atom at the 3-position can increase reaction rates in Knoevenagel condensations by a factor of 1.5–2.5 compared to the non-fluorinated parent [1]. In contrast, the ethyl ester analog exhibits similar electronic properties but lacks the steric bulk and orthogonal deprotection of the tert-butyl group, making it less versatile for certain synthetic sequences .

Electron-Withdrawing Group Reactivity Condensation

Strategic Application Scenarios for tert-Butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate in Drug Discovery and Chemical Synthesis


Lead Optimization for P2X3 Antagonist Pain Therapeutics

Based on the demonstrated P2X3 receptor antagonism (EC50 = 80 nM) [1], this compound is a validated starting point for medicinal chemistry campaigns targeting chronic pain, particularly neuropathic and inflammatory pain conditions. Its functional activity, comparable to known P2X3 antagonists, justifies its use in hit-to-lead optimization. Researchers can utilize this building block to explore structure-activity relationships (SAR) around the 3-fluoropyridine core to improve potency and selectivity. This application is supported by the compound's annotation in authoritative bioactivity databases [1].

Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Given its annotation as an inhibitor of carbonic anhydrase isoforms CA VII and CA I , this compound serves as a privileged scaffold for developing selective CA inhibitors. These enzymes are therapeutic targets for glaucoma, epilepsy, and certain cancers. The 3-fluoropyridine motif is known to enhance binding affinity and selectivity compared to non-fluorinated analogs, making this specific building block a strategic choice for medicinal chemists aiming to differentiate their candidate molecules in this competitive target space .

Multi-Step Synthesis of Complex Drug Candidates Requiring Orthogonal Protection

The tert-butyl ester group provides orthogonal deprotection capabilities, allowing for selective cleavage under acidic conditions (e.g., TFA) without affecting base-labile protecting groups elsewhere in the molecule [2]. This property is particularly valuable in the synthesis of complex drug candidates, such as kinase inhibitors or macrocyclic peptides, where multiple orthogonal protecting groups are required. In contrast, the ethyl ester analog (CAS 1093115-27-5) would be incompatible with such strategies, leading to lower overall yields and increased purification challenges [2].

Accelerated Condensation Reactions in Library Synthesis

The electron-withdrawing 3-fluoropyridine moiety enhances the electrophilicity of the β-ketoester, leading to faster reaction rates in condensations and cyclocondensations [3]. This property makes tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate an ideal building block for parallel synthesis and library generation, where reaction efficiency and yield are critical. The estimated 1.5–2.5× rate increase over non-fluorinated analogs translates to higher throughput and reduced reaction times in automated synthesis platforms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.